

# Crystallization Behavior of Disperse Red 73 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Disperse Red 73** (C.I. 11116) is a monoazo disperse dye widely utilized in the textile industry for coloring hydrophobic synthetic fibers. Its performance during the dyeing process is critically dependent on its crystallization behavior in solution. Uncontrolled crystallization can lead to the formation of large, uneven particles, resulting in poor dye dispersion, reduced color yield, and inconsistent fabric quality. Understanding and controlling the factors that govern the solubility, nucleation, and crystal growth of **Disperse Red 73** is therefore essential for process optimization and quality assurance.

This technical guide provides an in-depth overview of the known crystallization characteristics of **Disperse Red 73**. It summarizes available quantitative data, details relevant experimental protocols for characterization, and presents visual workflows to elucidate key processes. Due to the limited availability of public data specifically for **Disperse Red 73** in common organic solvents, some sections provide generalized methodologies and data templates applicable to disperse dyes.

# **Physicochemical Properties of Disperse Red 73**



Property	Value	Reference
C.I. Name	Disperse Red 73	
C.I. Number	11116	_
CAS Number	16889-10-4	_
Molecular Formula	C18H16N6O2	[1]
Molecular Weight	348.36 g/mol	[1]
Chemical Structure	Single Azo Class	[1]
Appearance	Dark Red Powder	[1]
General Solubility	Soluble in ethanol, acetone, benzene.	[1]

# Quantitative Data on Crystallization Behavior Solubility in Supercritical Carbon Dioxide

The solubility of **Disperse Red 73** in supercritical carbon dioxide (sc-CO<sub>2</sub>) is a critical parameter for modern, environmentally friendly dyeing processes. A study by Su et al. (2022) provides the most comprehensive quantitative data available.[1] The solubility (expressed as a mole fraction, y) increases with both pressure and temperature.[1]

Table 1: Solubility of **Disperse Red 73** in Supercritical CO<sub>2</sub>[1]



Temperature (K)	Pressure (MPa)	CO <sub>2</sub> Density (g/L)	Solubility (y x 10 <sup>6</sup> mol/mol)
343.15	14	338.48	1.96
343.15	18	511.45	3.31
343.15	22	610.15	5.23
343.15	26	679.52	7.21
363.15	14	288.75	2.59
363.15	18	419.62	4.88
363.15	22	519.85	7.74
363.15	26	592.54	10.61
383.15	14	254.91	3.42
383.15	18	365.17	6.55
383.15	22	457.73	10.45
383.15	26	528.25	14.33
403.15	14	228.98	4.54
403.15	18	326.75	8.65
403.15	22	414.73	13.91
403.15	26	483.74	19.78

Data extracted from Su, Y., et al. (2022).[1]

# **Solubility in Organic Solvents**

While **Disperse Red 73** is known to be soluble in solvents like acetone and ethanol, specific quantitative data across different temperatures is not readily available in public literature.[1] This represents a significant data gap. The following table is provided as a template for researchers to populate with experimentally determined values.



Table 2: Template for Experimentally Determined Solubility of **Disperse Red 73** in Organic Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Molar Solubility (mol/L)
Acetone	25	[Insert Data]	[Insert Data]
Acetone	40	[Insert Data]	[Insert Data]
Acetone	55	[Insert Data]	[Insert Data]
Ethanol	25	[Insert Data]	[Insert Data]
Ethanol	40	[Insert Data]	[Insert Data]
Ethanol	60	[Insert Data]	[Insert Data]
Toluene	25	[Insert Data]	[Insert Data]
Toluene	50	[Insert Data]	[Insert Data]
Toluene	75	[Insert Data]	[Insert Data]

## **Crystal Growth and Nucleation Kinetics**

There is currently no published quantitative data on the crystal growth or nucleation rates for **Disperse Red 73** in any solvent system. Research in this area would require dedicated experimental investigation using techniques described in Section 4.0.

# Experimental Protocols Protocol for Determining Solubility in Organic Solvents

This protocol describes a reliable spectrophotometric method for determining the equilibrium solubility of **Disperse Red 73** in a given organic solvent at a constant temperature.

Objective: To determine the saturation solubility of **Disperse Red 73**.

Principle: The concentration of a colored solute is proportional to its absorbance at the wavelength of maximum absorbance ( $\lambda$ max), according to the Beer-Lambert Law.



#### Methodology:

- Determination of λmax:
  - Prepare a dilute, unsaturated solution of **Disperse Red 73** in the chosen solvent.
  - Scan the solution using a UV-Vis spectrophotometer (e.g., over 400-700 nm) to identify the λmax. This wavelength will be used for all subsequent measurements.
- Preparation of Calibration Curve:
  - Prepare a stock solution of known concentration (e.g., 100 mg/L) by accurately weighing
     Disperse Red 73 and dissolving it in the solvent.
  - Create a series of standard solutions of decreasing concentration via serial dilution of the stock solution.
  - Measure the absorbance of each standard solution at λmax.
  - Plot a calibration curve of Absorbance vs. Concentration and determine the linear equation (y = mx + c).
- Preparation of Saturated Solution:
  - Add an excess amount of **Disperse Red 73** to the solvent in a sealed, temperaturecontrolled vessel (e.g., a jacketed beaker or shaker bath).
  - Agitate the slurry at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis and Calculation:
  - Allow the slurry to settle. Withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 μm PTFE) to remove all solid particles.
  - Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.



- Measure the absorbance of the diluted sample at λmax.
- Calculate the concentration of the diluted sample using the calibration curve equation.
- Multiply this concentration by the dilution factor to obtain the solubility of **Disperse Red 73** in the solvent at that temperature.

# Protocol for Measuring Crystal Growth Rate by Desupersaturation

This method measures the bulk crystal growth rate by monitoring the depletion of solute concentration in a seeded, supersaturated solution over time.

Objective: To determine the crystal growth kinetics of **Disperse Red 73**.

Principle: In a seeded, supersaturated solution where nucleation is negligible, the decrease in solute concentration over time is due to the growth of the existing seed crystals.

#### Methodology:

- System Setup:
  - Use a jacketed, stirred crystallizer equipped with in-situ concentration monitoring (e.g., ATR-FTIR or UV-Vis probe) and temperature control.
- Solution Preparation:
  - Prepare a saturated solution of **Disperse Red 73** in the chosen solvent at a known high temperature (T<sub>1</sub>).
  - Filter the solution to remove any undissolved particles.
- Experimental Run:
  - Cool the clear, saturated solution to the desired experimental temperature (T<sub>2</sub>) to create a known level of supersaturation.



- Add a precisely weighed amount of well-characterized seed crystals of **Disperse Red 73** to the solution. The seeds should have a narrow size distribution.
- Immediately begin monitoring the solute concentration and temperature over time.
- Data Analysis:
  - Plot the concentration of **Disperse Red 73** versus time. This is the desupersaturation curve.
  - The crystal growth rate (G) can be modeled using the population balance equation and the
    measured desupersaturation data. A common empirical model relates the growth rate to
    the supersaturation (σ): G = kgσg where kg is the growth rate constant and g is the order
    of the growth kinetics.
  - Parameters kg and g are determined by fitting the model to the experimental data.

## **Protocol for Polymorphism Screening**

This protocol outlines a general approach to investigate if **Disperse Red 73** can exist in different crystalline forms (polymorphs).

Objective: To identify potential polymorphs of **Disperse Red 73**.

#### Methodology:

- Crystal Generation:
  - Crystallize Disperse Red 73 from a wide variety of solvents with different polarities (e.g., acetone, ethanol, toluene, ethyl acetate, heptane).
  - Employ different crystallization techniques:
    - Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.
    - Cooling Crystallization: Slowly cool a hot, saturated solution.

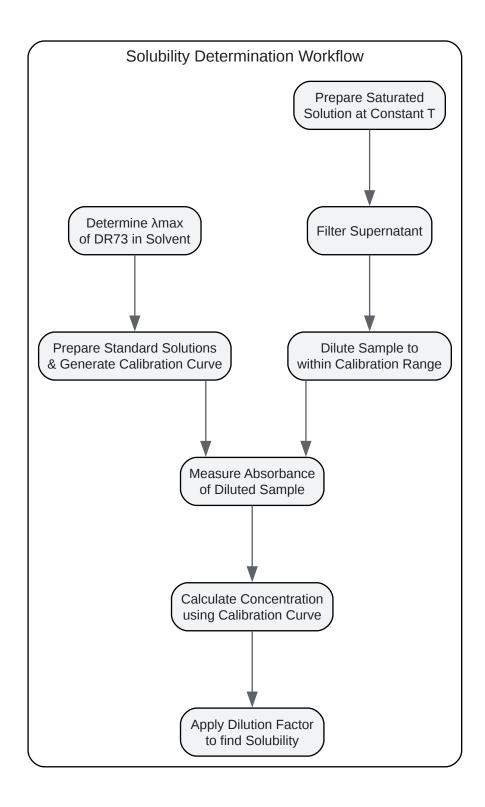


- Anti-Solvent Addition: Add a solvent in which the dye is insoluble (an anti-solvent) to a saturated solution.
- Slurrying: Stir a suspension of the dye in a solvent at different temperatures for an extended period.
- Solid-State Characterization:
  - Isolate the solid crystals from each experiment.
  - Analyze each batch of crystals using a combination of analytical techniques to identify different solid forms:
    - Powder X-Ray Diffraction (PXRD): The primary tool for identifying different crystal lattices. Different polymorphs will produce distinct diffraction patterns.
    - Differential Scanning Calorimetry (DSC): Can identify different melting points, heats of fusion, and solid-solid phase transitions, which are characteristic of different polymorphs.
    - Thermogravimetric Analysis (TGA): Used to identify solvates by detecting weight loss upon heating.
    - Infrared (IR) or Raman Spectroscopy: Different polymorphs may show subtle but distinct differences in their vibrational spectra due to different molecular conformations or intermolecular interactions.
    - Microscopy: To observe different crystal habits (shapes).

## **Visualizations of Experimental Workflows**

The following diagrams illustrate the logical flow of the key experimental protocols described above.

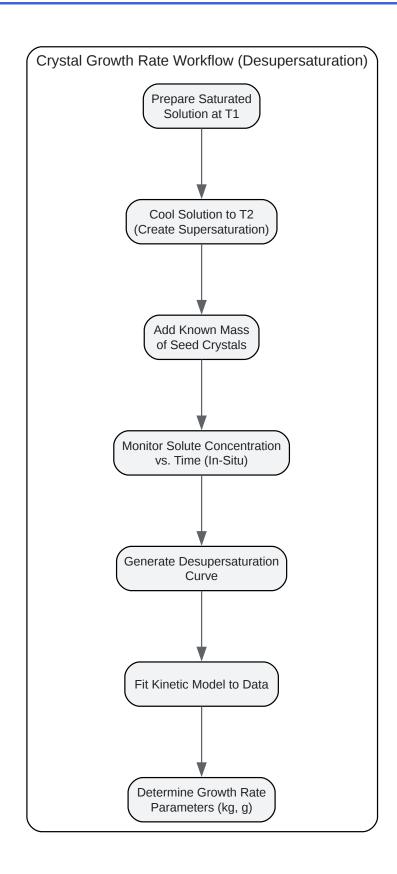




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Figure 1: Workflow for Spectrophotometric Solubility Determination.

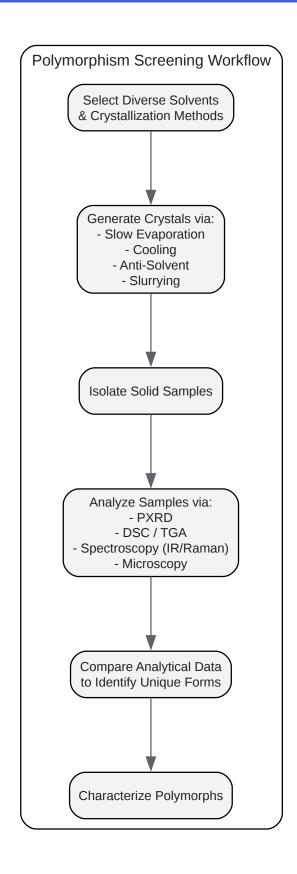




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Figure 2: Workflow for Measuring Crystal Growth Rate.





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Figure 3: Workflow for Polymorphism Screening.



## **Factors Influencing Crystallization**

Several key factors must be controlled to manage the crystallization of **Disperse Red 73** in solution:

- Temperature: As a primary driver of solubility, temperature control is crucial. Rapid cooling
  generally leads to high supersaturation, favoring nucleation over growth and resulting in
  many small crystals. However, if cooling is too fast, it can also lead to the formation of large,
  poorly formed crystals.
- Dye Concentration: Higher concentrations increase the likelihood of nucleation and crystallization.[3] Maintaining the concentration below the saturation point is necessary to prevent unwanted precipitation.
- pH: The pH of the solution can influence the surface charge of the dye molecules and their interactions. For dyeing applications with **Disperse Red 73**, a slightly acidic to neutral pH is often preferred to maintain good solubility and prevent excessive crystallization.[1]
- Solvent Choice: The nature of the solvent significantly impacts solubility and crystal habit.
   Disperse Red 73 is soluble in polar aprotic and some polar protic solvents.
- Additives: The presence of other chemicals, such as dispersing agents, leveling agents, or impurities, can significantly affect the crystallization behavior by altering solubility or inhibiting crystal growth.

## **Conclusion and Future Outlook**

This technical guide has synthesized the available information on the crystallization behavior of **Disperse Red 73**. A significant finding is the availability of quantitative solubility data in supercritical CO<sub>2</sub>, which is vital for the advancement of sustainable dyeing technologies. However, there remains a notable lack of public data regarding its solubility in common organic solvents and its crystal growth kinetics. The experimental protocols and workflows provided herein offer a robust framework for researchers to generate this missing data. Future research should focus on systematically determining the solubility curves in industrially relevant solvents, quantifying nucleation and growth kinetics, and conducting thorough polymorphism screening to fully characterize and control the crystallization of this important disperse dye.



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- To cite this document: BenchChem. [Crystallization Behavior of Disperse Red 73 in Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103122#crystallization-behavior-of-disperse-red-73-in-solution]

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